4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one
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Overview
Description
4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a 4-fluoro-benzyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from appropriate precursors such as hydrazine derivatives and diketones.
Introduction of Substituents: Bromination, chlorination, and fluorination reactions to introduce the respective substituents on the pyridazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen substituents or reduction of the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other heterocyclic compounds.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-2H-pyridazin-3-one: Lacks the 4-fluoro-benzyl group.
6-Chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one: Lacks the bromine substituent.
4-Bromo-2-(4-fluoro-benzyl)-2H-pyridazin-3-one: Lacks the chlorine substituent.
Uniqueness
The presence of all three substituents (bromine, chlorine, and 4-fluoro-benzyl) in 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H7BrClFN2O |
---|---|
Molecular Weight |
317.54 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-1-3-8(14)4-2-7/h1-5H,6H2 |
InChI Key |
UHURERFGESJILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC(=N2)Cl)Br)F |
Origin of Product |
United States |
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